molecular formula C7H4FIN2 B594533 6-Fluoro-3-iodoimidazo[1,2-a]pyridine CAS No. 1219127-01-1

6-Fluoro-3-iodoimidazo[1,2-a]pyridine

Cat. No. B594533
CAS RN: 1219127-01-1
M. Wt: 262.026
InChI Key: JQASPOWSYWAGEP-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodoimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4FIN2. It has a molecular weight of 262.03 . This compound is a solid and has a melting point between 178 - 181 degrees Celsius .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6-Fluoro-3-iodoimidazo[1,2-a]pyridine, has been a topic of interest in recent years . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .


Molecular Structure Analysis

The InChI code for 6-Fluoro-3-iodoimidazo[1,2-a]pyridine is 1S/C7H4FIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Fluoro-3-iodoimidazo[1,2-a]pyridine is a solid compound with a melting point between 178 - 181 degrees Celsius . It has a molecular weight of 262.03 and its molecular formula is C7H4FIN2 .

Scientific Research Applications

Chemical Properties and Identification

“6-Fluoro-3-iodoimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1219127-01-1 . It has a molecular weight of 262.03 and its linear formula is C7H4FIN2 . The compound is solid in physical form and has a melting point between 178 - 181 degrees Celsius .

Synthesis of N-(pyridin-2-yl)amides

N-(Pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . In this process, “6-Fluoro-3-iodoimidazo[1,2-a]pyridine” can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

3-bromoimidazo[1,2-a]pyridines can also be synthesized from α-bromoketones and 2-aminopyridine . In this case, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by the further bromination .

Pharmacophores for Medicinal Applications

Aminopyridines, such as “6-Fluoro-3-iodoimidazo[1,2-a]pyridine”, serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .

Tuberculosis Treatment Research

In the field of medical research, “6-Fluoro-3-iodoimidazo[1,2-a]pyridine” has been used in the study of tuberculosis treatment . The acute TB mouse model indicated a significant reduction of

Safety and Hazards

The safety information for 6-Fluoro-3-iodoimidazo[1,2-a]pyridine indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Imidazo[1,2-a]pyridines, including 6-Fluoro-3-iodoimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, improving the ecological impact of the classical schemes .

properties

IUPAC Name

6-fluoro-3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQASPOWSYWAGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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